molecular formula C10H18Cl2N2S B13446913 Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride

Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B13446913
M. Wt: 269.23 g/mol
InChI Key: BUKIWDBYDOEWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride is a benzothiazole-derived compound with a secondary amine functional group. Its structure comprises a 4,5,6,7-tetrahydro-1,3-benzothiazole core linked to an ethyl chain bearing a methyl-substituted amine, stabilized as a dihydrochloride salt. The compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, particularly in CNS-targeting agents and enzyme inhibitors . Its molecular formula is C₁₀H₁₈Cl₂N₂S, with a theoretical molecular weight of 269.26 g/mol (inferred from structural analysis).

Properties

Molecular Formula

C10H18Cl2N2S

Molecular Weight

269.23 g/mol

IUPAC Name

N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C10H16N2S.2ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10;;/h7,11H,3-6H2,1-2H3;2*1H

InChI Key

BUKIWDBYDOEWRD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(S1)CCCC2)NC.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

  • Molecular Formula: C10H15N2S·2HCl (approximate for the dihydrochloride salt)
  • Key Functional Groups: Benzothiazole ring, tetrahydro substitution on the benzene ring, ethylamine side chain, dihydrochloride salt form
  • Physical State: Typically crystalline solid
  • Solubility: Soluble in water and polar solvents due to the dihydrochloride salt form

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride typically involves:

  • Construction of the benzothiazole ring system with appropriate substitutions.
  • Reduction and functional group transformations to introduce the tetrahydro substitution.
  • Attachment of the methylated ethylamine side chain.
  • Formation of the dihydrochloride salt for stability and solubility.

Stepwise Synthetic Routes

Synthesis of 2-Chlorobenzothiazole Derivatives

A common precursor is 2-chlorobenzothiazole, which can be synthesized via nitration and reduction steps:

Step Reaction Conditions Yield Notes
Nitration of 2-chlorobenzothiazole Reaction with nitric acid in concentrated sulfuric acid at 0°C to 5°C for 3 hours 72% (6-nitro-2-chlorobenzothiazole) Controlled temperature prevents over-nitration
Reduction of nitro group Reflux with iron powder in ethanol-acetic acid mixture for 1.5 hours 83% (6-amino-2-chlorobenzothiazole) Purification by recrystallization

This sequence produces the amino-substituted benzothiazole intermediate necessary for further functionalization.

Reduction of Aromatic Rings to Tetrahydrobenzothiazole

The aromatic benzothiazole ring is partially hydrogenated to yield the 4,5,6,7-tetrahydro derivative. This is typically achieved by catalytic hydrogenation under mild conditions:

  • Catalyst: Palladium on carbon or Raney nickel
  • Hydrogen pressure: 1-5 atm
  • Solvent: Ethanol or ethyl acetate
  • Temperature: Ambient to 50°C

This step selectively reduces the benzene portion of the benzothiazole ring without affecting the thiazole sulfur and nitrogen atoms.

Introduction of the Methyl[1-(ethyl)amine] Side Chain

The ethylamine substituent is introduced via alkylation or reductive amination:

  • Starting from the tetrahydrobenzothiazole amine intermediate, reaction with acetaldehyde or equivalent aldehyde under reductive amination conditions using sodium cyanoborohydride or hydrogenation catalysts.
  • Alternatively, direct alkylation with methylated ethylamine derivatives under basic conditions.

The reaction parameters require optimization to avoid over-alkylation or side reactions.

Formation of the Dihydrochloride Salt

The free base amine is converted to its dihydrochloride salt for improved stability and solubility:

  • Treatment with excess hydrochloric acid in anhydrous ether or ethanol.
  • Precipitation and filtration yield the dihydrochloride salt as a crystalline solid.

Representative Experimental Procedure

A typical procedure adapted from literature for the preparation of the dihydrochloride salt is as follows:

  • Dissolve the methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine free base in ethanol.
  • Slowly add concentrated hydrochloric acid under stirring at 0-5°C.
  • Stir the mixture for 1 hour at room temperature.
  • Cool the reaction mixture to precipitate the dihydrochloride salt.
  • Filter, wash with cold ethanol, and dry under vacuum.

Purification and Characterization

  • Purification is commonly achieved by recrystallization from ethanol or ethanol/ether mixtures.
  • Characterization includes melting point determination, thin-layer chromatography, proton nuclear magnetic resonance spectroscopy, and elemental analysis.

Data Summary Table of Key Preparation Steps

Step Intermediate/Product Reaction Type Conditions Yield (%) Purification Method
1 6-nitro-2-chlorobenzothiazole Nitration HNO3/H2SO4, 0–5°C, 3 h 72 Recrystallization (ethanol)
2 6-amino-2-chlorobenzothiazole Reduction Fe powder, EtOH/AcOH, reflux 1.5 h 83 Recrystallization (ethanol)
3 4,5,6,7-tetrahydrobenzothiazole derivative Catalytic hydrogenation Pd/C or Raney Ni, H2, ethanol, RT 70–85 Filtration, recrystallization
4 Methyl[1-(tetrahydrobenzothiazol-2-yl)ethyl]amine Reductive amination/alkylation NaBH3CN or catalytic hydrogenation 65–80 Chromatography/recrystallization
5 Methyl[1-(tetrahydrobenzothiazol-2-yl)ethyl]amine dihydrochloride Salt formation HCl, ethanol, 0–25°C >90 Filtration, drying

Research Findings and Discussion

  • The nitration and reduction steps are well-established and provide high yields with good regioselectivity.
  • Partial hydrogenation to the tetrahydro derivative requires careful control to prevent over-reduction.
  • The reductive amination step is critical for introducing the methylated ethylamine side chain; reaction conditions must be optimized to maximize selectivity and yield.
  • Formation of the dihydrochloride salt enhances the compound's physicochemical properties, such as solubility and stability, which are important for pharmaceutical applications.
  • Spectroscopic data (proton NMR, IR) confirm the structure and purity of intermediates and final products.
  • No significant reports indicate alternative or more efficient synthetic routes beyond the described multi-step process, underscoring the method's robustness.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzothiazole derivatives, differing in chain length, substituents, and amine functionalization. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Chain Amine Type Key Differences
[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride 642078-29-3 C₉H₁₆Cl₂N₂S 255.21 Ethyl Primary Lacks methyl group on amine
Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride 1269036-35-2 C₁₀H₁₈Cl₂N₂S 269.26 Ethyl Secondary (N-methyl) Methylation enhances lipophilicity
(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine dihydrochloride 1240528-53-3 C₈H₁₄Cl₂N₂S 241.18 Methylene Primary Shorter chain reduces steric bulk
[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride 16237-32-4 C₁₃H₁₆Cl₂N₂O 303.19 Ethyl Primary Quinoline replaces benzothiazole

Functional and Pharmacological Implications

  • Synthetic Accessibility : The ethylamine derivative (CAS 642078-29-3) is synthesized via alkylation of the benzothiazole core, while the methylated variant likely requires additional steps, such as reductive amination with formaldehyde or methyl iodide .
  • Biological Activity: While specific data for the target compound is sparse, benzothiazole derivatives with secondary amines often exhibit enhanced binding to targets like monoamine transporters or kinases due to reduced polarity and steric effects .

Biological Activity

Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C11H18N2S
  • Molecular Weight : 210.34 g/mol
  • CAS Number : 1514857-79-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : Studies have shown that compounds similar to methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine can inhibit enzymes involved in critical metabolic pathways. For instance, a study profiling 976 chemicals indicated that certain benzothiazole derivatives act as inhibitors for cholinesterase and cytochrome P450 enzymes, which are essential for drug metabolism and neurotransmitter regulation .
  • Antitumor Activity : Benzothiazole derivatives have been investigated for their antitumor properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits by modulating dopaminergic pathways, potentially providing therapeutic avenues for neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Target Effect Reference
Enzyme InhibitionCholinesteraseInhibition
Antitumor ActivityVarious Cancer Cell LinesCytotoxicity
NeuroprotectionDopaminergic PathwaysProtective effects

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy : A study evaluated the cytotoxic effects of benzothiazole derivatives on L1210 cells (a type of leukemia cell). The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of related benzothiazole compounds in models of Parkinson's disease. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates in vitro .
  • Toxicological Profiling : A comprehensive toxicological profiling of methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine revealed its potential as a safer alternative to existing drugs with similar mechanisms but higher toxicity profiles .

Q & A

Q. How can researchers optimize the synthesis of Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride to improve yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters. Key steps include:
  • Catalyst selection : Use glacial acetic acid as a catalyst for condensation reactions (e.g., benzothiazole-amine coupling) to enhance regioselectivity .
  • Reflux conditions : Prolonged reflux (3–5 hours) in acetic acid or ethanol improves intermediate formation, as seen in analogous tetrahydrobenzothiazole syntheses .
  • Purification : Recrystallization from DMF/acetic acid mixtures effectively removes byproducts .
  • Yield monitoring : Track intermediates via TLC or HPLC to identify bottlenecks .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy : Confirm the presence of the tetrahydrobenzothiazole ring (δ 2.5–3.5 ppm for cyclohexene protons) and methylamine protons (δ 2.1–2.3 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.73) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Target selection : Prioritize enzymes/receptors with known interactions with benzothiazole derivatives (e.g., kinases, GPCRs) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate to determine IC₅₀/EC₅₀ values .
  • Control compounds : Include structurally related analogs (e.g., 2-aminobenzothiazole) to benchmark activity .

Advanced Research Questions

Q. What strategies ensure the compound’s stability during long-term storage and experimental use?

  • Methodological Answer :
  • Storage : Maintain as a dihydrochloride salt at −20°C in desiccated, amber vials to prevent hydrolysis/oxidation .
  • Buffered solutions : Use phosphate-buffered saline (pH 7.4) for biological assays; avoid prolonged exposure to light .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Q. How does the compound’s mechanism of action differ from structurally similar benzothiazole derivatives?

  • Methodological Answer :
  • Computational docking : Compare binding poses in target proteins (e.g., using AutoDock Vina) to identify unique interactions from the methylamine side chain .
  • Kinetic studies : Measure on/off rates (SPR/BLI) to assess if the ethylamine group enhances target residence time .
  • Mutagenesis : Engineer target protein mutants (e.g., Thr123Ala) to probe critical binding residues .

Q. How can researchers resolve contradictory data on the compound’s efficacy across different cell lines?

  • Methodological Answer :
  • Cross-validation : Replicate assays in 3+ independent labs using standardized protocols (e.g., ATCC cell lines, matched passage numbers) .
  • Metabolic profiling : Use LC-MS to compare intracellular metabolite levels (e.g., ATP, glutathione) in responsive vs. non-responsive cells .
  • Transcriptomics : Perform RNA-seq to identify differential gene expression linked to resistance pathways .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADME prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., with GROMACS) based on logP and polar surface area .
  • Toxicity screening : Apply ProTox-II to predict hepatotoxicity and cardiotoxicity risks .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Solvent scalability : Replace ethanol with 2-MeTHF for safer large-scale reflux .
  • Byproduct management : Optimize column chromatography (e.g., silica gel vs. flash chromatography) to maintain purity >95% .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Q. How can researchers isolate and characterize stereoisomers or impurities in the compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers .
  • NMR crystallography : Determine absolute configuration via single-crystal X-ray diffraction .
  • Impurity profiling : Compare retention times and MS/MS spectra against reference standards (e.g., EP impurities A–D) .

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Conduct IV/PO dosing in Sprague-Dawley rats to calculate bioavailability (F%) and half-life (t₁/₂) .
  • Tissue distribution : Use radiolabeled compound (¹⁴C) with autoradiography to quantify organ accumulation .
  • Safety margins : Determine NOAEL (No Observed Adverse Effect Level) via 28-day repeat-dose toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.